Maritidine

説明

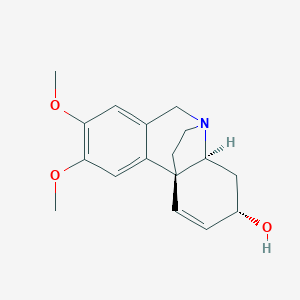

Structure

2D Structure

3D Structure

特性

分子式 |

C17H21NO3 |

|---|---|

分子量 |

287.35 g/mol |

IUPAC名 |

(1R,10S,12S)-4,5-dimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-12-ol |

InChI |

InChI=1S/C17H21NO3/c1-20-14-7-11-10-18-6-5-17(13(11)9-15(14)21-2)4-3-12(19)8-16(17)18/h3-4,7,9,12,16,19H,5-6,8,10H2,1-2H3/t12-,16+,17+/m1/s1 |

InChIキー |

XABKULUGCCNEKX-DQYPLSBCSA-N |

異性体SMILES |

COC1=C(C=C2C(=C1)CN3CC[C@]24[C@@H]3C[C@@H](C=C4)O)OC |

正規SMILES |

COC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)OC |

同義語 |

maritidine |

製品の起源 |

United States |

Biosynthesis and Biogenetic Pathways

Precursor Compounds and Initial Biosynthetic Steps

The biosynthesis of Amaryllidaceae alkaloids, including maritidine, commences with the aromatic amino acids L-tyrosine and L-phenylalanine, which serve as primary biogenetic precursors. These amino acids undergo a series of enzymatic transformations to yield key intermediates.

Role of L-Tyrosine and L-Phenylalanine as Primary Biogenetic Precursors

L-Tyrosine and L-Phenylalanine are the foundational building blocks for the norbelladine (B1215549) pathway, which is central to Amaryllidaceae alkaloid biosynthesis. L-Tyrosine is converted through decarboxylation into tyramine (B21549) . Concurrently, L-phenylalanine is transformed into 3,4-dihydroxybenzaldehyde (B13553), also known as protocatechuic acid . These two distinct phenylpropanoid and phenethylamine (B48288) derivatives then converge in the subsequent steps of the pathway.

Formation of 4'-O-Methylnorbelladine as a Central Intermediate

The tyramine and 3,4-dihydroxybenzaldehyde intermediates undergo a condensation reaction, forming a Schiff base . This Schiff base is subsequently reduced to yield norbelladine . A crucial step in the pathway involves the methylation of norbelladine. This reaction is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT), which transfers a methyl group to norbelladine, resulting in the formation of 4'-O-methylnorbelladine . 4'-O-Methylnorbelladine serves as a pivotal and universal intermediate, branching point for the synthesis of various Amaryllidaceae alkaloid types, including those with lycorine (B1675740), haemanthamine (B1211331), and galanthamine (B1674398) scaffolds .

Table 1: Key Intermediates and Enzymes in Early this compound Biosynthesis

| Compound/Enzyme Name | Role in Biosynthesis |

| L-Tyrosine | Primary precursor, converted to tyramine |

| L-Phenylalanine | Primary precursor, converted to 3,4-dihydroxybenzaldehyde |

| Tyramine | Intermediate from L-tyrosine |

| 3,4-Dihydroxybenzaldehyde | Intermediate from L-phenylalanine |

| Norbelladine | Product of condensation and reduction of tyramine and 3,4-dihydroxybenzaldehyde |

| Norbelladine 4'-O-methyltransferase (N4OMT) | Catalyzes methylation of norbelladine to 4'-O-methylnorbelladine |

| 4'-O-Methylnorbelladine | Central intermediate and branching point for Amaryllidaceae alkaloids |

Intramolecular Phenolic Coupling and Stereochemical Control

A defining step in the biosynthesis of Amaryllidaceae alkaloids, including this compound, is the intramolecular oxidative phenolic coupling of 4'-O-methylnorbelladine. This reaction is critical for forming the characteristic polycyclic ring systems.

Mechanism of Para-Para' C-C Phenol (B47542) Coupling

The biosynthesis of this compound, which belongs to the crinine-type Amaryllidaceae alkaloids, involves a specific type of intramolecular oxidative phenolic coupling known as para-para' C-C phenol coupling . This reaction is catalyzed by cytochrome P450 enzymes . A notable enzyme identified for this specific coupling is CYP96T1, found in species such as Narcissus sp. aff. pseudonarcissus . The oxidative coupling process requires the presence of NADPH and diatomic oxygen . During this reaction, abstraction of labile hydrogen atoms from each phenol group, followed by resonance of the resulting radicals, facilitates the C-C bond formation at the para-para' positions . This leads to the formation of intermediates like noroxothis compound .

Enzymatic Regulation and Stereoselective Outcomes in Biosynthesis

Enzymatic regulation is paramount in controlling the stereochemical outcomes of the phenolic coupling reaction. The cytochrome P450 enzyme CYP96T1, for instance, is responsible for catalyzing the para-para' C-C phenol coupling of 4'-O-methylnorbelladine, leading to the formation of (10bR,4aS)-noroxothis compound and (10bS,4aR)-noroxothis compound . While CYP96T1 primarily yields the para-para' coupled products, it can also catalyze the formation of other coupled products, albeit in minor quantities, such as N-demethylnarwedine (a para-ortho' coupled product) . The precise control over the stereochemistry, particularly at the quaternary carbon center, is a significant aspect of these enzymatic reactions . The discovery of CYP96T1 is particularly noteworthy as it represents the first characterized phenol-coupling enzyme from a monocotyledonous plant and marks a major branching point in Amaryllidaceae alkaloid biosynthesis .

Table 2: Phenolic Coupling in this compound Biosynthesis

| Reaction Type | Substrate | Enzyme (Example) | Primary Products (Examples) | Regiospecificity |

| Intramolecular Oxidative Phenolic Coupling | 4'-O-Methylnorbelladine | CYP96T1 | (10bR,4aS)-noroxothis compound, (10bS,4aR)-noroxothis compound | Para-para' C-C |

Downstream Enzymatic Modifications in this compound Formation

Following the critical C-C phenolic coupling, the biosynthetic pathway to this compound involves further enzymatic modifications of the newly formed ring system. These downstream steps refine the intermediate structures into the final alkaloid. After the para-para' coupling forms noroxothis compound, subsequent modifications occur. For instance, the ketone group of noroxothis compound is reduced to a corresponding alcohol . Generally, Amaryllidaceae alkaloid biosynthesis involves various subsequent chemical changes, including hydroxylation, methylation, reduction, oxidation, and oxygen bridge formation, all contributing to the structural diversity and final form of the alkaloids like this compound . While the early and coupling steps are well-characterized, the exact sequence and specific enzymes for all downstream modifications leading precisely to this compound from noroxothis compound are areas of ongoing research.

Characterization and Function of Noroxothis compound Reductase (NR)

Noroxothis compound Reductase (NR) is a short-chain alcohol dehydrogenase/reductase (SDR) enzyme that plays a crucial role in the Amaryllidaceae alkaloid biosynthetic pathway. Specifically, NR catalyzes the conversion of noroxothis compound to oxothis compound (also referred to as oxomaritinamine) through a carbon-carbon double bond reduction. This reduction is a critical step, as oxothis compound serves as a precursor for haemanthamine- and crinine-type alkaloids.

Beyond its primary role, NR also exhibits the ability to reduce norcraugsodine to norbelladine, although with a significantly lower specific activity, approximately 400-fold less efficient than its activity on noroxothis compound. Research has characterized NR from Narcissus aff. pseudonarcissus, with its gene (NR) successfully cloned and expressed in Escherichia coli. Biochemical analyses and X-ray crystallography have provided insights into the enzyme's structure and binding mechanisms. The enzyme demonstrates optimal activity at a pH of 6 and a temperature of 35 degrees Celsius. Furthermore, NR has been shown to physically interact with norbelladine synthase (NBS), and these two enzymes function cooperatively in the biosynthesis of norbelladine.

Role of Cytochrome P450 Enzymes (e.g., CYP96T1) in Structural Diversification

Cytochrome P450 enzymes (CYPs) are indispensable in the biosynthesis of Amaryllidaceae alkaloids, including this compound, primarily by catalyzing intramolecular C-C phenol coupling reactions. These enzymes are known for their broad substrate specificity and catalytic versatility, enabling diverse oxidation reactions such as hydroxylation, C-C and C-O phenol coupling, and carbon skeleton rearrangements.

A notable example is CYP96T1, which has been identified as a para-para' C-C phenol coupling enzyme. This enzyme is responsible for forming an enantiomeric mixture of (10bR,4aS)-noroxothis compound and (10bS,4aR)-noroxothis compound from 4'-O-methylnorbelladine. The specific stereochemistry of the noroxothis compound produced by CYP96T1 is crucial, as it dictates whether the subsequent derivatives will belong to the crinine-type or haemanthamine-type alkaloid families. While its primary function is para-para' coupling, CYP96T1 also catalyzes the formation of N-demethylnarwedine, a para-ortho' coupled product, albeit with lower efficiency. The discovery and characterization of CYP96T1 are significant because it represents the first major branching point in Amaryllidaceae alkaloid biosynthesis and is the first phenol-coupling enzyme characterized from a monocot plant.

Bioconversion Pathways Leading to (+)-Maritidine

The bioconversion pathway leading to (+)-maritidine involves several sequential enzymatic steps following the formation of the common intermediate, 4'-O-methylnorbelladine. After the formation of 4'-O-methylnorbelladine, an intramolecular oxidative para-para phenolic coupling occurs, a reaction facilitated by cytochrome P450 enzymes such as CYP96T1. This coupling leads to the formation of a cyclohexadienone intermediate, exemplified by compound 10 in biosynthetic schemes.

Subsequently, the carbonyl group within this enone intermediate undergoes a diastereoselective reduction to yield (+)-maritidine. This reduction is a key step where Noroxothis compound Reductase (NR) is involved, converting noroxothis compound into oxothis compound, which then serves as a precursor for this compound. The reduction of the carbon-carbon double bond in noroxothis compound is essential, leading to products like oxomaritinamine, which is a precursor for maritinamine or elwesine. Notably, (+)-maritidine is considered a rare example among haemanthamine/crinine-type alkaloids due to the presence of methoxy (B1213986) groups on its aromatic ring, in contrast to the more common methylenedioxy group.

Comparative Biosynthetic Analysis with Related Crinine-Type Alkaloids

The Amaryllidaceae family is renowned for its production of a vast and diverse array of alkaloids, with over 300 documented structures. These alkaloids are broadly classified into various skeleton types, including crinine (B1220781), haemanthamine, lycorine, galanthamine, and montanine (B1251099). Despite their structural variations, all these alkaloids share a common biogenetic origin, stemming from the pivotal intermediate 4'-O-methylnorbelladine.

The remarkable structural diversity observed within Amaryllidaceae alkaloids arises from the distinct types of intramolecular oxidative couplings that 4'-O-methylnorbelladine can undergo. These include ortho-para', para-para', and para-ortho' coupling reactions. this compound itself is categorized within the crinine/haemanthamine-type alkaloids. The para-para' phenol oxidative coupling pathway is particularly significant, as it leads to the formation of various alkaloids, including crinine, haemanthamine, tazettine, narciclasine, and montanine structures.

A critical determinant in the subsequent diversification of these alkaloids is the stereochemistry of noroxothis compound, which is formed through the action of CYP96T1. This stereochemistry dictates whether the downstream products will be of the crinine-type or haemanthamine-type. The reduction of noroxothis compound is a key branching point; for instance, the reduction of its carbon-carbon double bond yields oxomaritinamine, a precursor for maritinamine or elwesine. This comparative analysis underscores that while the initial steps in the biosynthesis of Amaryllidaceae alkaloids are conserved, the subsequent P450-catalyzed coupling reactions and further enzymatic modifications, such as reductions, are responsible for generating the extensive array of distinct alkaloid skeletons found in nature.

Synthetic Strategies and Methodologies

Total Synthesis Approaches to the Maritidine Core Structure

Early synthetic efforts towards this compound primarily focused on developing racemic routes to establish the fundamental 5,10b-ethanophenanthridine framework. A significant advancement in this area was the concise total synthesis of (±)-maritidine, which notably did not rely on the traditional biomimetic intramolecular phenolic oxidative cyclization to construct the quaternary center . Instead, this synthesis pioneered the use of an intramolecular Heck reaction to form the crucial C10b quaternary carbon .

Various other techniques have been employed to construct the spiro-fused dienone intermediate, a common precursor in racemic this compound synthesis. These include para-para phenolic oxidative coupling, anodic oxidation, solid-phase synthesis, flow processes, and iron complex-mediated cyclization . Schwartz and Holton, for instance, reported a biomimetic synthesis of the crinine (B1220781) skeleton using a vanadium oxytrichloride-promoted ortho-ortho phenolic coupling . While many reported approaches for this compound-type alkaloids have yielded racemic products, they have laid the groundwork for understanding the complexities of the core structure .

The pharmaceutical industry's shift towards enantiomerically pure drugs necessitates the development of asymmetric synthetic strategies for complex natural products like this compound . Despite the successful racemic syntheses, many previously published approaches lacked the stereocontrol required for the asymmetric synthesis of (+)-maritidine .

Recent research has explored new routes for the asymmetric synthesis of (+)-maritidine, aiming to construct the 5,10b-ethanophenanthridone core structure via a tricyclic dihydrodibenzofuran scaffold, similar to compounds in the galanthamine (B1674398) family . A key aspect of these proposed routes involves utilizing the efficient and facially selective intramolecular Heck reaction for the formation of the C10b quaternary stereocenter . Furthermore, a concise catalytic asymmetric approach to (-)-maritidine and related alkaloids has been envisioned, employing a Pd(0)-catalyzed decarboxylative allylation of an 2-arylcyclohexanone derived allylenolcarbonate, achieving high enantiomeric excess (96% ee) . A biogenetic-type asymmetric synthesis of natural (+)-maritidine from L-tyrosine has also been described, involving phenolic oxidative coupling to yield the spiro dienone intermediate . The evolution of these strategies highlights a continuous effort to achieve precise stereochemical control in the synthesis of this compound.

Development of Racemic Synthetic Routes to the 5,10b-Ethanophenanthridine Framework

Key Synthetic Transformations and Methodological Challenges

The intramolecular Heck reaction has emerged as a powerful tool for forming this quaternary center, both in racemic and proposed asymmetric syntheses . While achieving complete stereocontrol at this center in published this compound syntheses has been challenging, the intramolecular Heck reaction has demonstrated efficiency and facial selectivity in the synthesis of related compounds like galanthamine . Other methodologies for constructing this challenging stereocenter include intramolecular [3+2]-cycloaddition of nonstabilized azomethine ylides, which can simultaneously create vicinal quaternary and tertiary stereocenters in a single step for the 5,10b-ethanophenanthridine skeleton . Palladium-catalyzed asymmetric allylic alkylation of α-aryl ketones has also been explored as a method to create quaternary centers with high enantiomeric excess .

The intramolecular Heck reaction plays a pivotal role in the synthesis of this compound, particularly for the formation of its characteristic quaternary carbon center . This palladium-catalyzed cross-coupling reaction facilitates the formation of new carbon-carbon bonds, often with high stereoselectivity.

In the concise total synthesis of (±)-maritidine, the intramolecular Heck reaction was employed for the first time to construct the quaternary carbon, representing a significant departure from biomimetic oxidative phenolic coupling approaches . Beyond this compound, this reaction has been successfully applied in the synthesis of related Amaryllidaceae alkaloids, such as tazettine, where it not only forms the spiro center but can also induce stereoinduction and isomerize double bonds to more suitable positions for subsequent steps . Its efficiency and facial selectivity make it a preferred method for establishing the C10b quaternary stereocenter in the 5,10b-ethanophenanthridone core structure, including in proposed asymmetric routes to (+)-maritidine .

The Johnson-Claisen rearrangement, a variant of the Claisen rearrangement, has found application in the construction of this compound scaffolds and related Amaryllidaceae alkaloids . This reaction typically involves the treatment of allyl alcohols with orthoacetates in the presence of an acid and heat, leading to the in situ formation of a ketene (B1206846) acetal, which then rearranges to yield γ,δ-unsaturated esters . This transformation effectively results in a two-carbon elongation of the carbon chain .

In the context of this compound synthesis, the Johnson-Claisen rearrangement has been identified as a key step in the total synthesis of (+)-dihydrothis compound . It has been utilized as a general approach to Sceletium alkaloids and can establish a quaternary stereogenic center from an enantioenriched allylic alcohol, forming an enantioenriched cyclohexene (B86901) intermediate . The stereochemical outcome of this rearrangement can be influenced by the olefin geometry of the starting material . The versatility of the Johnson-Claisen rearrangement in creating complex carbon frameworks, including those with challenging quaternary centers, underscores its importance in the synthetic repertoire for Amaryllidaceae alkaloids.

Diversity-Oriented Synthetic Approaches to Amaryllidaceae Alkaloids Incorporating this compound

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse compounds from common starting materials or intermediates, providing a platform for exploring chemical space and discovering new bioactive molecules. In the context of Amaryllidaceae alkaloids, this compound has been a target in such approaches.

One notable diversity-oriented strategy involves the use of a common chiral synthon, functionalized hydroindole (1), for the versatile synthesis of a broad range of Amaryllidaceae alkaloids, including (-)-maritidine and (-)-oxothis compound. This approach commences with a chiral aza-bicyclo-heptene sulfone scaffold (2). A crucial step in this synthesis involves conjugate addition followed by a concomitant stereoselective ring opening with allylmagnesium bromide. This key transformation is instrumental in establishing a critical quaternary stereocenter, which dictates the stereochemistry of the remaining molecular structure at an early stage of the synthesis. Subsequent steps, including a one-carbon truncation and an intramolecular reductive amination, lead to the formation of the desired functionalized hydroindole core (1) on a multigram scale.

Another innovative approach to Amaryllidaceae alkaloids, including this compound, involves a general electro-synthesis method. This strategy utilizes readily available and inexpensive biogenic starting materials, such as vanillin (B372448) derivatives. The core of this method is a sustainable electro-organic key transformation that efficiently produces spirodienones, which serve as crucial intermediates. This electro-synthetic approach allows for the access to both enantiomeric series of (epi-)this compound, highlighting its versatility.

The chemical synthesis of crinine and haemanthamine (B1211331) alkaloids, a group that includes this compound, frequently addresses the challenge of constructing the all-carbon quaternary center at C10b. An intramolecular Heck reaction, specifically a 7-exo-trig cyclization, has been successfully employed to create this spiro quaternary center. Subsequent deprotection of the nitrogen atom facilitates a spontaneous cyclization, yielding the characteristic tetracyclic core of these alkaloids.

From a biosynthetic perspective, (+)-maritidine is understood to originate from L-tyrosine. The pathway involves the conversion of L-tyrosine into O-methylnorbelladine, which then undergoes an intramolecular oxidative para-para phenolic coupling to form a cyclohexadienone intermediate. A subsequent diastereoselective reduction of the carbonyl group within this enone intermediate ultimately yields (+)-maritidine. It is noteworthy that (+)-maritidine represents a relatively rare example among haemanthamine/crinine-type alkaloids, distinguished by the presence of methoxy (B1213986) groups on its aromatic ring rather than the more common methylenedioxy group.

Semisynthetic Derivatization of this compound and Related Alkaloids from Natural Precursors

Semisynthesis, the chemical modification of naturally occurring compounds, is a vital strategy in drug discovery and development. It allows for the generation of novel derivatives with enhanced or altered biological activities, often leveraging the complex structural scaffolds provided by nature.

A study investigating new antimycobacterial agents explored the semisynthetic derivatization of several Amaryllidaceae alkaloids, including this compound, galanthamine, 3-O-methylpancracine, and vittatine. The primary objective of this derivatization was to augment their biological activity. A pilot series of aromatic esters derived from these natural alkaloids, including this compound, were synthesized. The research findings indicated that the derivatization of the original Amaryllidaceae alkaloids generally resulted in a significant increase in antimycobacterial activity. Specifically, the derivatization of the C-6 hydroxyl group was consistently associated with a notable improvement in antimycobacterial activity against various Mycobacterium strains. This highlights the potential of semisynthesis as a powerful tool for optimizing the pharmacological profiles of natural products.

Compound Names and PubChem CIDs

Derivatization and Structure Activity Relationship Sar Studies

Design and Synthesis of Maritidine Derivatives and Analogs

The synthesis of this compound derivatives and analogs is essential for exploring its SAR and developing new compounds with improved biological profiles. This compound, a crinane-type alkaloid, possesses a unique 5,10b-ethanophenanthridine skeleton . Synthetic approaches often leverage this core structure to introduce various modifications.

One strategy involves the semisynthesis of this compound derivatives from the natural product itself. For instance, pilot series of aromatic esters of this compound have been synthesized to enhance biological activity, particularly antimycobacterial properties . These modifications typically involve derivatization of hydroxyl groups, such as the one at position C-6 in related galanthamine (B1674398) structures, with different aromatic moieties .

Total synthesis efforts have also contributed significantly to the availability of this compound and its analogs. A formal total synthesis of (±)-maritidine has been achieved using silyl-protected benzyl (B1604629) alcohol derivatives and organoiron building blocks, which allow for the formation of ortho-substituted C12 electrophilic centers and subsequent conversion to a spirocyclic cyclohexenone . Another asymmetric synthesis route for (+)-maritidine has been proposed, utilizing an intramolecular Heck reaction to form the quaternary stereocenter at C10b, guided by the stereochemical information at C4a of the precursor . Further steps involve allylic oxidation and diastereoselective reduction to introduce the correct stereochemistry at the C3 alcohol .

The synthesis of crinane-type alkaloids, including this compound and oxothis compound, from isoquinoline (B145761) or substituted isoquinolines has also been described. This approach employs boron-activated enamine alkylation chemistry to transform isoquinolines into 4,4-disubstituted 1,4-dihydroisoquinolines, followed by asymmetric allylation. Subsequent conversions, including the construction of the crinane skeleton, stereoselective epoxidation, and regioselective isomerization, yield pure single enantiomers . Photochemical intramolecular cyclization has also been explored as a method for synthesizing the crinane ring system, leading to formal total syntheses of (±)-maritidine .

Elucidation of Structure-Activity Relationships

Understanding the SAR of this compound is critical for rational drug design. This involves systematically altering parts of the molecule and observing the impact on its biological activity.

The nature and position of substituents on the aromatic rings of Amaryllidaceae alkaloids, including this compound, can significantly influence their biological potency. While specific detailed findings on aromatic substituents directly for this compound's biological potency are less extensively documented in the provided snippets compared to other Amaryllidaceae alkaloids, general trends observed in related compounds can offer insights.

For instance, in studies involving galanthamine derivatives, the presence of a longer chain on the aromatic ring in the para position was found to dramatically increase antimycobacterial activity . This suggests that hydrophobic interactions with the target may be enhanced by larger aromatic substituents. Similarly, in other cytotoxic compounds, the cytotoxicity was positively correlated with the size of aryl substituents . These findings imply that similar principles might apply to this compound, where modifications to its dimethoxy-substituted aromatic ring could alter its binding affinity and efficacy.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in biological activity, as receptors and enzymes often exhibit high selectivity for specific enantiomers or diastereomers . For this compound, its defined stereochemistry, particularly at positions like C1, C10, and C12 (as indicated by its PubChem CID 11185307, (1R,10S,12S)-4,5-dimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-12-ol) , is crucial for its interaction with biological targets.

Influence of Aromatic Substituents on Biological Potency

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound-Type Structures

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between a compound's chemical structure and its biological activity . This method allows for the prediction of activity for new, unsynthesized compounds and provides insights into the molecular features that contribute to activity .

For Amaryllidaceae alkaloids, including this compound-type structures, QSAR studies have been conducted to understand their biological activities, such as acetylcholinesterase inhibition. These studies often use physicochemical properties as descriptors, including strain energy, heat of formation, and properties related to substituents on aromatic rings and other parts of the molecule .

While some QSAR analyses for Amaryllidaceae alkaloids have demonstrated that compounds with lycoramine (B192828) aromatic rings exhibit excellent inhibitory activity comparable to galanthamine, these models can sometimes be limited by the number of compounds and structural properties used . However, such models are valuable for identifying key structural determinants of activity. For this compound-type structures, QSAR modeling would involve correlating variations in their chemical descriptors (e.g., electronic properties, steric bulk, lipophilicity of substituents) with observed biological responses (e.g., cytotoxic potency against specific cell lines). This can help in the rational design of derivatives with enhanced or more selective activities by predicting the impact of structural changes before experimental synthesis. The generated QSAR models can guide further rational design of novel compounds with desired properties .

Pharmacological Activities and Molecular Mechanisms in Vitro/cellular Focus

Antiproliferative and Cytotoxic Effects in Cellular Models

Maritidine, along with other Amaryllidaceae alkaloids, has been studied for its ability to inhibit cell proliferation and induce cytotoxicity in various cancer cell lines.

This compound has demonstrated cytotoxic activity against several human cancer cell lines. Specifically, it has shown efficacy against HT29 colon adenocarcinoma and lung carcinoma cell lines. Additionally, it has been evaluated for its effects on RXF393 renal cell carcinoma. While direct IC50 values for this compound across all specified cancer types (hepatocellular carcinoma, lung carcinoma, colon adenocarcinoma, leukemia) are not universally detailed in the provided snippets, related Amaryllidaceae alkaloids have been extensively investigated for their potent cytotoxicity and antiproliferative effects in a concentration-dependent manner across various cancer cell types, including breast cancer, gastric cancer, and ovarian cancer.

Amaryllidaceae alkaloids, in general, exhibit significant growth-inhibitory effects on different human breast cancer cell lines, with IC50 values ranging from 0.73 to 16.3 µM for some compounds. This suggests a broader potential for this class of compounds, which includes this compound, in targeting various malignancies.

The antiproliferative and cytotoxic effects of this compound and related Amaryllidaceae alkaloids are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. While the specific detailed mechanism for this compound itself is not extensively outlined in the provided information, studies on related alkaloids from the Amaryllidaceae family, such as compound 7 (a homolycorine-type alkaloid), indicate that their antiproliferative effect is associated with the induction of apoptosis and cell cycle arrest. This induction of apoptosis can involve the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-xL. Furthermore, an increase in mitochondrial reactive oxygen species (ROS) production has been observed, suggesting a potential involvement of the mitochondrial pathway in their antitumor activity. Apoptosis induction is generally characterized by distinct morphological features and the activation of caspases.

Efficacy in Various Cancer Cell Line Models (e.g., Hepatocellular Carcinoma, Lung Carcinoma, Colon Adenocarcinoma, Leukemia)

Antimycobacterial Activity

The antimycobacterial potential of this compound and its derivatives has been explored, particularly in the context of drug-resistant Mycobacterium tuberculosis strains.

Original Amaryllidaceae alkaloids, including this compound, were initially considered inactive in antimycobacterial screening. However, semisynthetic derivatives of this compound, along with other Amaryllidaceae alkaloids like galanthamine (B1674398) and vittatine, have been synthesized to enhance their biological activity. These derivatives have been screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Ra, M. aurum, and M. smegmatis using a modified Microplate Alamar Blue Assay. The derivatization process was generally associated with a significant increase in antimycobacterial activity, with several pilot derivatives identified as compounds exhibiting micromolar Minimum Inhibitory Concentrations (MICs) against M. tuberculosis H37Ra.

For example, two semisynthetic berberine (B55584) derivatives (16e, 16k) showed micromolar MICs against M. tuberculosis H37Ra (MIC 2.96 and 2.78 µM). While these specific values are for berberine derivatives, the context indicates that derivatization of Amaryllidaceae alkaloids, including this compound, leads to improved antimycobacterial effects.

Table 1: Examples of Antimycobacterial Activity of Amaryllidaceae Alkaloids and Derivatives

| Compound Type | Mycobacterial Strain | MIC Range (µg/mL or µM) | Reference |

| Amaryllidaceae Alkaloids (Original) | M. tuberculosis H37Ra, M. aurum, M. smegmatis | Inactive | |

| Semisynthetic Amaryllidaceae Alkaloid Derivatives | M. tuberculosis H37Ra | Micromolar MICs | |

| Berberine Derivatives | M. tuberculosis H37Ra | 2.78 - 2.96 µM | |

| Crinum asiaticum extracts | M. smegmatis | 125 µg/mL | |

| Crinum asiaticum extracts | M. aurum | 250 µg/mL |

While specific detailed mechanistic investigations solely for this compound's antimycobacterial effects are not explicitly provided, the general context of Amaryllidaceae alkaloids suggests that their lipophilicity is an important factor for antimycobacterial activity. The search for novel antimycobacterial drugs is driven by the urgent need to combat drug-resistant Mycobacterium tuberculosis strains. Efforts include investigating natural products and their derivatives, which can offer new chemical scaffolds to address the disease.

In Vitro Evaluation Against Specific Mycobacterial Strains (e.g., Mycobacterium tuberculosis, M. aurum, M. smegmatis)

Antiprotozoal Efficacy

This compound has shown some activity against protozoal parasites. In an in vitro assay against Trypanosoma brucei rhodesiense (strain STIB900, stage trypomastigotes), this compound exhibited weak activity with an IC50 of 9.8 µM. Another source indicates that this compound showed mild activity against Trypanosoma brucei rhodesiense with an IC50 value of 2.8 mg/ml. This suggests that while this compound possesses antiprotozoal properties, its efficacy might be considered weak to mild depending on the specific protozoan and assay conditions.

Table 2: Antiprotozoal Activity of this compound

| Protozoan Species | Strain/Stage | IC50 Value | Reference |

| Trypanosoma brucei rhodesiense | STIB900, trypomastigotes | 9.8 µM | |

| Trypanosoma brucei rhodesiense | N/A | 2.8 mg/ml |

Activity Against Protozoan Parasites (e.g., Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, Plasmodium falciparum)

Research into this compound's activity against protozoan parasites has yielded mixed results. While some studies have reported no activity for this compound against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani , another investigation indicated activity against Plasmodium falciparum. Specifically, this compound demonstrated antiplasmodial activity against Plasmodium falciparum (strain K1, stage IEF) with an IC₅₀ value of 0.2 μg/ml .

Beyond this compound itself, other crinine-type Amaryllidaceae alkaloids have shown notable antiplasmodial effects. Alkaloids possessing haemanthamine (B1211331)/crinine-type skeletons are recognized for their high antiplasmodial activity . For instance, the newly isolated crinine-type alkaloids cripowellin C and D exhibited potent antiplasmodial activity against the chloroquine/mefloquine-resistant Dd2 strain of Plasmodium falciparum, with IC₅₀ values of 180 ± 20 nM and 26 ± 2 nM, respectively. Another crinine-type compound, 1,4-dihydroxy-3-methoxy powellan, showed weaker activity against the same pathogen, with an IC₅₀ of 37 ± 3 μM .

Modulation of Enzymatic Pathways

This compound has been actively investigated for its inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion and a target for managing type 2 diabetes . Molecular docking analyses have provided insights into the interaction between this compound and the α-glucosidase enzyme. This compound exhibits a binding score of -61.82 kcal/mol with α-glucosidase . This interaction is characterized by the formation of two hydrogen bonds with the amino acid residues Glu 526 and Leu 552 of the enzyme. Additionally, hydrophobic interactions occur with residues such as Pro 512, Gly 555, Pro 556, Asn 525, Arg 551, Met 557, Glu 526, and Ala 528 . The active sites identified for binding include Glu526, Gly555, and Pro556 . While this compound's binding score is considered favorable, it is less potent than that of lycorine (B1675740) (-71.20 kcal/mol), which possesses a greater number of hydroxyl groups. However, the presence of a single hydroxyl group on this compound contributes to a better binding score compared to homolycorine (B1213549) (-60.83 kcal/mol) .

Table 1: Molecular Docking Scores of this compound and Related Alkaloids with α-Glucosidase

| Compound | Binding Score (kcal/mol) | Hydrogen Bonds Involved (Examples) |

| This compound | -61.82 | Glu 526, Leu 552 |

| Lycorine | -71.20 | Gly 555, Asn 525, Arg 551, Ser 527, Gly 524 |

| Homolycorine | -60.83 | Arg 551, Asn 525, Glu526, Pro 556 |

| Ismine | -64.42 | Not specified |

| Tazettine | -65.02 | Glu526, Asn525, Gly555, Pro556 |

Molecular docking is a computational tool extensively employed to predict and understand the binding interactions between small molecules (ligands) and target macromolecules, such as enzymes . For this compound, these analyses have been crucial in elucidating its interaction with α-glucosidase, as detailed in section 5.4.1 . The docking studies revealed this compound's binding affinity and the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions within the enzyme's active site . Beyond α-glucosidase, this compound has also been a subject in molecular docking studies investigating its potential interactions with human recombinant acetylcholinesterase (rhAChE) and butyrylcholinesterase (BuChE). These studies utilize the known crystallographic structures of the enzymes (e.g., rhAChE: 4EY6, BuChE: 5DYW) to model and predict the binding modes of various Amaryllidaceae alkaloids, including this compound, to these crucial targets .

Investigations into Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) by Related Alkaloids and Analogues

Other Documented Biological Activities of Crinine-Type Amaryllidaceae Alkaloids

Crinine-type Amaryllidaceae alkaloids, a structural class to which this compound belongs, exhibit a broad spectrum of documented biological activities beyond those specifically detailed above . These activities underscore the therapeutic potential of this group of natural compounds.

Anticancer and Antiproliferative Activity: Several crinine-type alkaloids, including bulbispermine, haemanthamine, and haemanthidine, have demonstrated potent antiproliferative effects against various cancer cell lines in vitro . These compounds can exert cytostatic effects, potentially by targeting the organization of the actin cytoskeleton within cancer cells . Notably, this compound itself has been reported to possess antineoplastic activity . Furthermore, specific crinine (B1220781) derivatives, such as (+)-6β-acetyl-8-hydroxy-9-methoxy-crinamine, have shown significant cytotoxicity against the HL-60 cell line (IC₅₀ < 10 μM) and moderate cytotoxicity against astrocytoma and glioma cell lines (10 μM < IC₅₀ ≤ 30 μM) .

Antiviral Activity: Amaryllidaceae alkaloids, including those of the crinine-type, have been explored for their antiviral properties . For example, cherylline, an alkaloid structurally related to the crinine-type, was found to efficiently inhibit the replication of Dengue virus (DENV) and Zika virus (ZIKV) in cellular models .

Antimycobacterial Activity: While original Amaryllidaceae alkaloids, including this compound, were initially deemed inactive against mycobacterial strains, the synthesis of semisynthetic derivatives of this compound and other alkaloids significantly enhanced their in vitro antimycobacterial activity. These derivatives were tested against Mycobacterium tuberculosis H37Ra, M. aurum, and M. smegmatis, highlighting a promising avenue for drug development against tuberculosis .

General Biological Activities: Beyond these specific examples, Amaryllidaceae alkaloids, encompassing the crinine-type, are broadly recognized for a range of other biological effects, including anti-inflammatory, antifungal, analgesic, and various psychopharmacological activities .

Analytical and Structural Elucidation Methodologies

Chromatographic Techniques for Isolation and Purification of Maritidine from Biological Sources

The isolation and purification of this compound from complex biological matrices, such as plant extracts, typically leverage various chromatographic techniques. These methods exploit differences in physicochemical properties of compounds, such as polarity, size, and adsorption characteristics, to achieve separation.

Commonly employed chromatographic techniques for Amaryllidaceae alkaloids, including this compound, include:

Column Chromatography (CC): This preparative technique is widely used for initial separation and purification. It involves loading a sample onto a column packed with a stationary phase (e.g., silica (B1680970) gel) and eluting with a solvent gradient, collecting fractions enriched in the target compound . For instance, purification has been achieved using column chromatography with solvent systems like ethyl acetate/n-hexane .

Thin-Layer Chromatography (TLC): Often used for qualitative analysis and preliminary separation, TLC provides a rapid and cost-effective means to monitor fractionation during column chromatography or to assess the purity of isolated compounds . Preparative TLC on silica gel plates has also been utilized for further purification of alkaloid mixtures .

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for both analytical and preparative separation of natural products . It is crucial for obtaining highly pure compounds from complex extracts.

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily a spectroscopic method, GC-MS is also used for monitoring the alkaloidal profiles of plant extracts, which inherently involves the separation of volatile or derivatized compounds prior to mass analysis .

These chromatographic approaches are often used in combination to achieve the desired purity of this compound from its natural sources .

Advanced Spectroscopic Methods for Definitive Structural Assignment

Following isolation and purification, advanced spectroscopic methods are indispensable for unequivocally determining the molecular structure of this compound, including its precise atomic connectivity, three-dimensional conformation, and absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical composition and molecular arrangement of organic compounds like this compound . Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed insights into the connectivity of atoms, functional groups, and spatial relationships within the molecule.

1D NMR (¹H NMR, ¹³C NMR):

¹H NMR provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their coupling interactions (coupling constants), which reveal neighboring protons .

¹³C NMR provides information on the carbon skeleton, indicating the number of non-equivalent carbon atoms and their hybridization states .

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used in conjunction with ¹³C NMR to determine the multiplicity of carbon signals (CH₃, CH₂, CH, or quaternary carbons) .

2D NMR Techniques: These experiments reveal correlations between nuclei, providing crucial information for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other through bonds, revealing direct proton-proton connectivity in a molecule .

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are spatially close, regardless of bond connectivity. This is vital for determining the relative stereochemistry and conformation of the molecule.

HETCOR (Heteronuclear Correlation Spectroscopy) / HSQC (Heteronuclear Single Quantum Coherence): Establishes direct correlations between protons and carbons to which they are directly attached, linking ¹H and ¹³C NMR data .

HMBC (Heteronuclear Multiple Bond Correlation): Provides correlations between protons and carbons separated by two, three, or even four bonds, which is crucial for establishing quaternary carbon positions and long-range connectivity, aiding in the assignment of complex molecular frameworks.

These NMR techniques, when applied comprehensively, allow for the complete assignment of this compound's complex polycyclic structure and the determination of its conformational and configurational features .

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as providing insights into its structural features through fragmentation analysis .

Molecular Formula Determination: The molecular ion (M⁺) peak in a mass spectrum corresponds to the intact molecule that has lost one electron, providing its molecular mass . This compound has a molecular formula of C₁₇H₂₁NO₃ and a molecular weight of 287.35 g/mol , with an exact mass of 287.15214353 Da .

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the unambiguous determination of the elemental composition (molecular formula) by distinguishing between isobaric ions .

Fragmentation Analysis: When molecules are bombarded with high-energy electrons in the mass spectrometer (e.g., Electron Impact Ionization, EI-MS), they fragment into smaller, charged ions. The pattern of these fragments is unique to each molecule and provides a "fingerprint" that can be used to deduce structural information . Electron impact-mass fragmentation spectra (EI-MS) have been specifically used in the structural determination of this compound and related alkaloids . Analyzing these fragmentation pathways helps in confirming the presence of specific substructures within the this compound molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for analyzing volatile or semi-volatile compounds in complex mixtures, providing both separation and identification of alkaloids in plant extracts .

This compound, being a chiral molecule, requires chiroptical techniques to determine its absolute stereochemistry. These methods rely on the interaction of polarized light with chiral molecules.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of plane-polarized light as a function of wavelength. It was historically one of the first chiroptical techniques used for determining the absolute configuration of optically active natural products . This compound exhibits an optical rotation of [α]²⁴D = +16.0° (c = 0.100 g/100mL, CHCl₃, 26.9 °C), indicating its optical activity .

Mass Spectrometry (MS, High-Resolution Mass Spectrometry - HRMS, Gas Chromatography-Mass Spectrometry - GC-MS) for Molecular Formula and Fragmentation Analysis

Quantitative Analysis Methodologies for Research Applications

Quantitative analysis methodologies are crucial for determining the precise amount of this compound present in various samples for research applications, such as studying its presence in plant extracts or its behavior in experimental systems. These methods employ mathematical and statistical techniques to provide numerical measures of the compound's concentration .

A primary technique for the quantitative analysis of alkaloids, including this compound, in research is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity, selectivity, and precision of tandem mass spectrometry . This technique allows for the accurate quantification of target compounds even at trace concentrations within complex biological matrices .

In LC-MS/MS, this compound is first separated by liquid chromatography, and then its characteristic precursor ions are selected and fragmented in the mass spectrometer. Specific product ions are then monitored in a mode called Multiple Reaction Monitoring (MRM) . This highly selective detection minimizes interference from other compounds in the sample, ensuring accurate quantification .

Method development for LC-MS/MS involves careful tuning of mass spectrometry parameters, selection of the most intense precursor ion/product ion transitions, and validation according to established guidelines to ensure reliability, precision, and accuracy .

This approach is highly effective for research applications requiring precise quantification of this compound.

Computational and Theoretical Studies

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking simulations are widely employed to predict the binding orientation of a ligand with a target protein and estimate the strength of the resulting complex. For maritidine, these simulations have been instrumental in identifying potential biological targets and quantifying binding affinities.

Studies have investigated this compound's interactions with key enzymes, particularly cholinesterases and α-glucosidase. This compound has demonstrated favorable binding interactions with Electrophorus electricus acetylcholinesterase (eeAChE), human acetylcholinesterase (hAChE), and human butyrylcholinesterase (hBChE), with reported binding energies ranging from -8.14 to -8.99 kcal/mol. This suggests its potential as a cholinesterase inhibitor, a class of compounds relevant in neurodegenerative diseases.

Furthermore, molecular docking simulations have been conducted for this compound with α-glucosidase, an enzyme involved in carbohydrate metabolism. The binding score for this compound with α-glucosidase was reported as -61.82 kcal/mol. Analysis of the binding site revealed the formation of hydrogen bonds with amino acid residues such as Glu 526 and Leu 552.

Epimers of this compound, namely 6β-hydroxythis compound and 6α-hydroxythis compound, have also been subjected to molecular docking and in vitro enzymatic assays. These epimers showed weak acetylcholinesterase (AChE) inhibition with an IC50 of 90.43 ± 4.26 µM, and no butyrylcholinesterase (BuChE) inhibition (IC50 > 600 µM). Interestingly, the protonated β-epimer of 6-hydroxythis compound exhibited a theoretically stable complex with Torpedo californica AChE (TcAChE), yielding a low energy of -21.51 kcal/mol.

An extensive in silico study involving 313 Amaryllidaceae alkaloids, including this compound, utilized molecular docking to profile various biological activities against a range of targets. These targets included rhAChE, HIV-1 PR, HIV-1 RT, influenza NA, Aurora kinase A, HDAC2, and VEGF-R2. This compound (CID: 11,185,307) was also included in a study exploring alkaloids from Caliphruria subedentata for their regulatory effects on AChE, BuChE, NMDA, and GSK3 activity, with corresponding molecular docking analyses.

The following table summarizes selected molecular docking binding energies for this compound and its derivatives:

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions (if specified) | Source |

| This compound | eeAChE, hAChE, hBChE | -8.14 to -8.99 | Favorable binding interactions | |

| This compound | α-Glucosidase | -61.82 | Hydrogen bonds with Glu 526, Leu 552 | |

| 6β-hydroxythis compound (protonated β-epimer) | TcAChE | -21.51 | Most theoretically stable complex |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between a compound's chemical structure and its biological activity. This allows for the prediction of biological activity for new or untested compounds.

QSAR studies have been applied to Amaryllidaceae alkaloids, including this compound, to understand the structural features that contribute to their acetylcholinesterase enzyme inhibitory effects. These studies typically employ physicochemical properties as descriptors, such as strain energy, heat of formation, and the nature of substituents on the aromatic ring and ring C. Multiple linear regression analysis is a common method used in QSAR to identify the most significant descriptors influencing biological activity.

While this compound itself was included in a QSAR study for comparison, it did not exhibit AChE inhibitory activity in that specific context. However, the principles derived from such QSAR models can be invaluable for predicting the activity of newly designed compounds, guiding the synthesis of analogs with improved biological profiles.

Conformational Analysis and Stereochemical Elucidation Through Computational Methods

Conformational analysis and stereochemical elucidation are critical for understanding the three-dimensional structure of molecules, which directly impacts their biological activity. Computational methods provide powerful tools for these analyses, especially for complex natural products like this compound.

Although specific detailed studies on the conformational analysis of this compound alone are not extensively highlighted in the provided search results, the broader application of computational methods for stereochemical elucidation in organic chemistry is well-established. For instance, computational methods, alongside techniques like NMR and X-ray diffraction, are used to evaluate the effect of fluorine and methoxy (B1213986) substitution on sugar pucker in nucleosides, a process analogous to understanding the conformational preferences of complex molecules.

The biosynthesis and modification of Amaryllidaceae alkaloids often involve specific stereochemical transformations. For example, the reduction of noroxothis compound to northis compound or oxomaritinamine, precursors to various Amaryllidaceae alkaloids, involves enzymes that catalyze carbon-carbon double bond reductions, highlighting the importance of stereochemistry in their metabolic pathways. The absolute configuration of epimers such as 6α-hydroxythis compound and 6β-hydroxythis compound has been determined using techniques like circular dichroism, which can be complemented and supported by computational calculations.

In Silico Screening and Virtual Ligand Design for this compound Analogs

In silico screening and virtual ligand design are computational strategies used to identify and optimize potential drug candidates without the need for extensive experimental synthesis and testing. These methods are particularly valuable for exploring large chemical spaces and designing novel compounds with desired properties.

Virtual screening has been employed in the context of Amaryllidaceae alkaloids to identify potential bioactive compounds. For instance, over 800 compounds from African medicinal plants, including alkaloids, were evaluated in silico as possible ligands for protein targets linked to antidiabetic drugs. This approach demonstrates the utility of computational screening in identifying lead compounds from natural sources.

The synthesis of this compound analogs has been undertaken with the aim of enhancing their biological activity, suggesting a guided approach that may involve virtual ligand design or at least a computational assessment of potential modifications. Molecular docking and molecular dynamic simulations are integral to this process, as they can predict the binding affinity and stability of newly designed inhibitors with their target proteins.

An extensive in silico study of 313 Amaryllidaceae alkaloids, encompassing various chemical classes, utilized molecular docking, pharmacophore modeling, and 3D-QSAR models against a panel of seven biological targets. This comprehensive screening effort exemplifies the power of computational methods in broadly profiling the biological activities of natural product libraries and identifying promising scaffolds for further development.

Future Perspectives and Research Directions

Advancements in Asymmetric Synthesis for Efficient and Scalable Production of Maritidine and Enantiomers

The asymmetric synthesis of this compound, particularly its natural (+)-enantiomer, remains a significant area of focus due to the challenges associated with constructing its complex stereochemistry and ensuring scalability for potential applications. Early biogenetic-type asymmetric syntheses of (+)-Maritidine from L-tyrosine have been reported, involving key steps like phenolic oxidative coupling and highly selective asymmetric cyclization . More recent investigations have explored new routes aiming to synthesize the 5,10b-ethanophenanthridone core structure, a characteristic feature of this compound, often via tricyclic dihydrodibenzofuran intermediates, similar to those found in galanthamine-type compounds . The intramolecular Heck reaction has been identified as an efficient and facially selective method for forming the quaternary stereocenter at C10b .

A notable advancement in the enantioselective synthesis of crinane-type alkaloids, including this compound, involves iridium-catalyzed asymmetric hydrogenation of racemic cycloenones . This bioinspired strategy has enabled the rapid synthesis of various crinane-type alkaloids and their analogs with high yields and enantioselectivity, including the first reported syntheses of (−)-Maritidine and (−)-epithis compound .

Current efforts are directed towards developing concise, practical, and scalable strategies for the production of this compound and its enantiomers. This includes exploring novel catalytic asymmetric methods that offer high enantiomeric excess (ee) and yield, minimizing the need for wasteful chiral resolution . The development of such efficient synthetic routes is crucial for making this compound and its enantiomers more accessible for comprehensive biological evaluations and potential pharmaceutical development.

Elucidation of Novel Biological Targets and Downstream Signaling Pathways

While Amaryllidaceae alkaloids, as a class, are known for diverse biological activities including antitumor, antiviral, and anti-acetylcholinesterase properties, the specific biological targets and downstream signaling pathways of this compound are areas requiring further in-depth elucidation . Research indicates that this compound itself has shown antineoplastic activity . However, compared to other Amaryllidaceae alkaloids like galanthamine (B1674398), which is approved for Alzheimer's disease, the detailed mechanism of action for this compound is less characterized .

Future research will likely employ advanced chemical biology tools and "-omics" approaches to systematically identify direct protein targets of this compound within cellular systems. This could involve affinity-based probes, proteomics, and metabolomics to map the molecular interactions and subsequent cellular responses. Understanding the precise binding sites and the cascade of events triggered by this compound's interaction with its targets will provide critical insights into its observed biological effects and pave the way for rational drug development. Furthermore, investigating its influence on specific signaling pathways (e.g., those involved in cell proliferation, apoptosis, or inflammation) will be crucial for fully understanding its therapeutic potential and potential applications in various fields of study .

Rational Design of this compound-based Analogs with Enhanced Potency and Specificity

The complex crinane skeleton of this compound offers a promising scaffold for the rational design and synthesis of novel analogs with enhanced potency, improved specificity, and potentially reduced off-target effects . Structure-activity relationship (SAR) studies are fundamental to this endeavor. For instance, derivatization of other Amaryllidaceae alkaloids has been shown to significantly increase biological activity, such as antimycobacterial activity .

Previous quantitative structure-activity relationship (QSAR) studies on Amaryllidaceae alkaloids have highlighted the importance of physicochemical properties and substituents at specific positions for biological activity, such as acetylcholinesterase inhibition, although this compound itself did not show activity in some of these assays . Future research will involve:

Systematic structural modifications: Introducing various functional groups at different positions on the this compound scaffold to explore their impact on biological activity. This includes modifications to the aromatic ring, the nitrogen atom, and the ethanophenanthridine core .

Computational chemistry and molecular docking: Utilizing in silico methods to predict binding affinities with potential biological targets and guide the synthesis of promising candidates . This can help in designing analogs that fit more precisely into target binding pockets, leading to increased potency and selectivity.

Combinatorial synthesis and high-throughput screening: Developing libraries of this compound analogs and screening them against a range of biological assays to identify lead compounds with desirable pharmacological profiles.

The goal is to develop "second-generation" this compound derivatives that retain or enhance its beneficial activities while minimizing any undesirable properties, thereby maximizing its therapeutic utility .

Applications in Chemical Biology and the Development of Molecular Probes

This compound's unique structural features and biological activities make it a valuable candidate for applications in chemical biology, particularly as a molecular probe to investigate complex biological processes. Molecular probes are essential tools for dissecting cellular pathways, identifying novel drug targets, and understanding disease mechanisms .

Future directions include:

Synthesis of tagged this compound analogs: Incorporating reporter tags (e.g., fluorescent tags, biotin (B1667282) tags, or photoaffinity labels) into the this compound structure without compromising its biological activity. These tagged versions can be used to visualize its cellular localization, track its movement, and pull down its interacting partners for identification.

Development of activity-based probes (ABPs): Designing this compound-based ABPs that covalently bind to their enzymatic targets, allowing for their identification and characterization in complex proteomes.

Use in target validation studies: Employing this compound and its probes to confirm the functional relevance of identified biological targets in various disease models. This can help to validate potential drug targets and understand their role in specific pathologies.

Exploration of novel mechanisms: Using this compound as a tool to uncover previously unknown biological mechanisms or pathways, particularly those related to its antineoplastic or other reported activities .

These applications will not only deepen the understanding of this compound's biology but also contribute to the broader field of chemical biology by providing new tools for fundamental research.

Integrated Omics Approaches for Comprehensive Biosynthetic Pathway Discovery and Engineering

Understanding the complete biosynthetic pathway of this compound is crucial for its sustainable and scalable production, especially given its natural origin from plants like Zephyranthes citrina . While the general Amaryllidaceae alkaloid biosynthetic pathway involves the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) to form 4'-O-methylnorbelladine, which then undergoes intramolecular oxidative phenolic coupling to form the core skeleton, the specific enzymes and regulatory mechanisms leading to this compound are not fully elucidated .

Integrated omics approaches (genomics, transcriptomics, proteomics, and metabolomics) are powerful tools for unraveling complex biosynthetic pathways in plants and microorganisms . Future research will focus on:

Genomic sequencing: Sequencing the genomes of this compound-producing plants to identify gene clusters potentially involved in its biosynthesis.

Transcriptomics and metabolomics profiling: Correlating gene expression patterns with metabolite accumulation across different tissues or developmental stages of the plant to pinpoint candidate biosynthetic genes and enzymes .

Proteomics: Identifying and characterizing the enzymes responsible for specific steps in the pathway, including cytochrome P450 enzymes involved in the C-C phenol (B47542) coupling reactions that are central to Amaryllidaceae alkaloid biosynthesis .

Pathway engineering: Reconstituting the this compound biosynthetic pathway in heterologous hosts (e.g., yeast or Escherichia coli) to enable microbial fermentation for industrial-scale production . This involves identifying all necessary genes, expressing them in a suitable host, and optimizing the pathway for efficient product yield.

Enzyme characterization and directed evolution: Studying the kinetics and mechanisms of newly discovered biosynthetic enzymes and using directed evolution to improve their catalytic efficiency and specificity for enhanced this compound production .

These integrated approaches will not only provide a comprehensive understanding of this compound's natural production but also offer a sustainable alternative to plant extraction for its supply.

Q & A

Q. Table 1: Key Parameters for Synthesis Reproducibility

| Parameter | Example Values | Validation Method |

|---|---|---|

| Purity | ≥98% | HPLC with UV detection |

| Yield | 65–70% | Gravimetric analysis |

| Reaction Time | 12–24 hours | Kinetic monitoring |

Basic: Which analytical techniques are most robust for characterizing this compound’s physicochemical properties?

Methodological Answer:

Prioritize techniques that address specificity and sensitivity:

- Structural elucidation : High-resolution NMR (¹H/¹³C) and X-ray crystallography for stereochemical confirmation .

- Purity assessment : HPLC coupled with diode-array detection (DAD) or mass spectrometry (MS) to detect impurities .

- Stability profiling : Thermogravimetric analysis (TGA) and accelerated stability studies under varying pH/temperature conditions .

Advanced: How should researchers address contradictions in this compound’s pharmacological data across different in vivo models?

Methodological Answer:

Contradictions require systematic analysis:

- Comparative experimental design : Replicate studies using identical doses, administration routes, and endpoints across models (e.g., rodents vs. zebrafish) .

- Variable mapping : Identify confounding factors (e.g., metabolic differences, genetic variability) using transcriptomic or metabolomic profiling .

- Statistical reconciliation : Apply meta-analysis tools to quantify heterogeneity and adjust for bias (e.g., random-effects models) .

Q. Table 2: Common Variables in Pharmacological Studies

| Variable | Impact on Data Consistency | Mitigation Strategy |

|---|---|---|

| Species metabolism | High | Cross-species PK/PD modeling |

| Dosage regimen | Moderate | Standardized dosing intervals |

| Endpoint selection | Critical | Harmonized efficacy metrics |

Advanced: What methodological frameworks are optimal for evaluating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

Adopt integrative approaches:

- Multi-omics integration : Combine proteomics, transcriptomics, and metabolomics to map signaling pathways perturbed by this compound .

- Network pharmacology : Use computational tools (e.g., STRING, KEGG) to identify protein-protein interaction hubs affected by the compound .

- Dose-response validation : Employ high-content screening (HCS) to quantify dynamic effects across concentrations .

Basic: How can researchers ensure ethical and rigorous reporting in preclinical studies of this compound?

Methodological Answer:

Follow established ethical and reporting guidelines:

- Animal welfare compliance : Adhere to ARRIVE 2.0 guidelines for in vivo studies, including randomization and blinding protocols .

- Data transparency : Share raw datasets and negative results in supplementary materials to avoid publication bias .

- Conflict of interest disclosure : Explicitly state funding sources and potential biases in the "Author Contributions" section .

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

Address translational gaps through:

- Bioavailability optimization : Use pharmacokinetic (PK) studies to correlate in vitro IC₅₀ values with plasma concentrations in vivo .

- Tissue-specific delivery : Evaluate nanoparticle encapsulation or prodrug designs to enhance target-site bioavailability .

- Mechanistic deconvolution : Apply CRISPR-based gene editing in cell lines to isolate pathways responsible for efficacy loss in vivo .

Basic: What are the minimum documentation requirements for publishing this compound-related research?

Methodological Answer:

Include:

- Synthetic procedures : Step-by-step protocols with spectral data (e.g., NMR peaks, HPLC traces) .

- Biological assay details : Cell lines, passage numbers, and assay validation criteria (e.g., Z’-factor) .

- Statistical rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .

Advanced: How can researchers optimize experimental design to study this compound’s off-target effects?

Methodological Answer:

- High-throughput profiling : Use kinase inhibition panels or chemoproteomics to identify unintended targets .

- CRISPR-Cas9 screens : Conduct genome-wide knockout studies to pinpoint synthetic lethal interactions .

- Toxicogenomic analysis : Compare transcriptomic signatures of treated vs. untreated models to predict adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。